1-Bromo-3,4-difluoro-2-(difluoromethoxy)benzene
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Overview
Description
1-Bromo-3,4-difluoro-2-(difluoromethoxy)benzene is an organic compound with the molecular formula C7H3BrF4O It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and difluoromethoxy groups
Preparation Methods
The synthesis of 1-Bromo-3,4-difluoro-2-(difluoromethoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluoroaniline.
Bromination: The aniline derivative undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Bromo-3,4-difluoro-2-(difluoromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
1-Bromo-3,4-difluoro-2-(difluoromethoxy)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-3,4-difluoro-2-(difluoromethoxy)benzene depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary widely, from inhibiting enzyme activity to altering signal transduction pathways .
Comparison with Similar Compounds
1-Bromo-3,4-difluoro-2-(difluoromethoxy)benzene can be compared with other similar compounds, such as:
1-Bromo-3,4-difluorobenzene: Lacks the difluoromethoxy group, resulting in different chemical properties and reactivity.
1-Bromo-3,4-difluoro-2-methoxybenzene: Similar structure but with a methoxy group instead of a difluoromethoxy group, leading to variations in polarity and reactivity.
1-Bromo-4,5-difluoro-2-methylbenzene: Contains a methyl group, which affects its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C7H3BrF4O |
---|---|
Molecular Weight |
259.00 g/mol |
IUPAC Name |
1-bromo-2-(difluoromethoxy)-3,4-difluorobenzene |
InChI |
InChI=1S/C7H3BrF4O/c8-3-1-2-4(9)5(10)6(3)13-7(11)12/h1-2,7H |
InChI Key |
AXYILGKDKRJLKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)OC(F)F)Br |
Origin of Product |
United States |
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